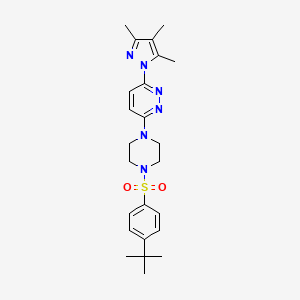

3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Description

3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine-sulfonyl group and a trimethylpyrazole moiety. Structural characterization of this compound, such as X-ray crystallography, may employ software like SHELX for refinement and analysis .

Properties

IUPAC Name |

3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O2S/c1-17-18(2)27-30(19(17)3)23-12-11-22(25-26-23)28-13-15-29(16-14-28)33(31,32)21-9-7-20(8-10-21)24(4,5)6/h7-12H,13-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRUUGRDCWNAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine , often abbreviated as compound 1 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular structure of compound 1 is characterized by the following features:

- Molecular Formula : C22H28N4O2S

- Molecular Weight : 444.61 g/mol

- CAS Number : 393129-91-4

The structural complexity includes a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are critical for its biological activity.

Research indicates that compound 1 exhibits multiple mechanisms of action, primarily through:

- Inhibition of Bcl-2/Bcl-xL Proteins : These proteins are known regulators of apoptosis. Inhibition leads to increased apoptosis in cancer cells. Studies have shown that modifications to similar compounds can significantly enhance binding affinity to Bcl-2/Bcl-xL proteins, suggesting that compound 1 may follow this trend .

Anticancer Activity

Several studies have highlighted the anticancer potential of compound 1:

- Cell Growth Inhibition : In vitro assays demonstrated that compound 1 effectively inhibits cell growth in various cancer cell lines. For instance, it was shown to induce apoptosis in small-cell lung cancer cells (H146), with significant cleavage of PARP and caspase-3 observed after treatment .

Antimicrobial Activity

Compound 1 also exhibits promising antimicrobial properties:

- Antibacterial Efficacy : It has been tested against several bacterial strains, showing activity comparable to established antibiotics. The minimum inhibitory concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds similar to this structure exhibit activity as serotonin receptor antagonists , specifically targeting the 5-HT2B receptor . This receptor is implicated in various physiological processes, including mood regulation and cardiovascular function. Inhibition of this receptor may lead to therapeutic effects in conditions such as anxiety disorders and hypertension .

Anticancer Activity

Recent studies have shown that derivatives of sulfonamide compounds can possess anticancer properties. The presence of the piperazine and pyrazole groups in this compound suggests potential activity against certain cancer cell lines. Investigations into its cytotoxicity are ongoing, focusing on its mechanism of action against tumor growth .

Neuropharmacology

Given its structural components, this compound may also be explored for neuropharmacological applications. Compounds with similar piperazine structures have been studied for their effects on neurotransmitter systems, potentially offering new avenues for treating neurological disorders .

Case Studies

Comparison with Similar Compounds

Research Findings and Limitations

- Crystallographic Data : Structural studies using SHELX software reveal that the tert-butyl group induces a conformational twist in the piperazine ring, optimizing binding pocket fit.

- In Silico Predictions : Molecular docking suggests the trimethylpyrazole moiety forms van der Waals contacts with conserved residues in kinase ATP-binding sites.

- Gaps in Data : Experimental validation of biological activity and ADMET profiles is lacking in open literature, necessitating further preclinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.